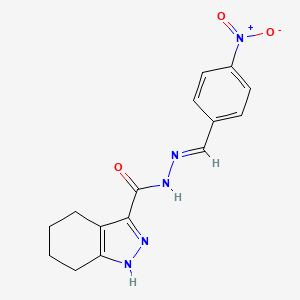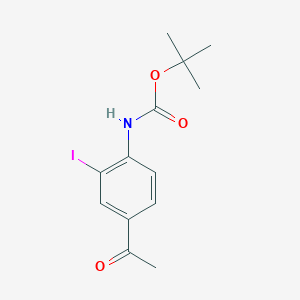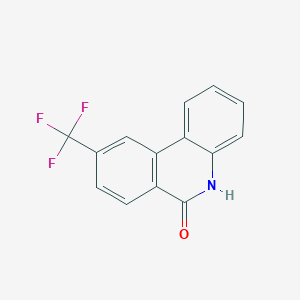
9-(Trifluoromethyl)phenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trifluoromethyl)phenanthridin-6(5H)-one is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and material science . The trifluoromethyl group attached to the phenanthridine core enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 9-(Trifluoromethyl)phenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents . This method offers mild reaction conditions and good yields. Another method involves the photocatalytic synthesis of phenanthridine derivatives using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions . This approach utilizes Rose Bengal as a catalyst and air as a terminal oxidant, providing an efficient and sustainable route to the desired product.
Análisis De Reacciones Químicas
9-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical cyclization reactions to form highly functionalized phenanthridine derivatives . Common reagents used in these reactions include diarylphosphine oxides, Grignard reagents, and hydrazines . The major products formed from these reactions are often substituted phenanthridine derivatives, which have significant biological and chemical properties.
Aplicaciones Científicas De Investigación
9-(Trifluoromethyl)phenanthridin-6(5H)-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimalarial, and antileukemic activities . In material science, it is utilized in the development of fluorescent dyes for DNA-binding studies . Additionally, its unique chemical properties make it a valuable compound for studying radical cyclization and photochemical catalysis .
Mecanismo De Acción
The mechanism of action of 9-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with molecular targets and pathways in biological systems. It can intercalate into DNA, disrupting the normal function of topoisomerases and leading to cell death . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for therapeutic applications. Additionally, its ability to generate reactive radicals under photochemical conditions allows it to participate in various chemical transformations .
Comparación Con Compuestos Similares
9-(Trifluoromethyl)phenanthridin-6(5H)-one can be compared with other phenanthridine derivatives such as 5-methoxyphenanthridin-6(5H)-one and 6-phosphorylated phenanthridines . While these compounds share a similar core structure, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C14H8F3NO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
9-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-10-11(7-8)9-3-1-2-4-12(9)18-13(10)19/h1-7H,(H,18,19) |
Clave InChI |
QEXLZRLRTDINKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(F)(F)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




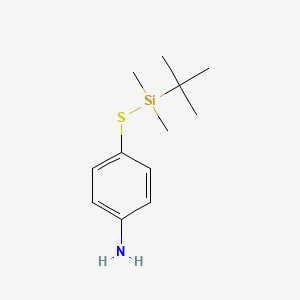

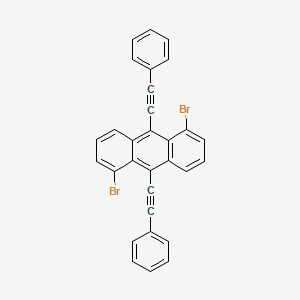
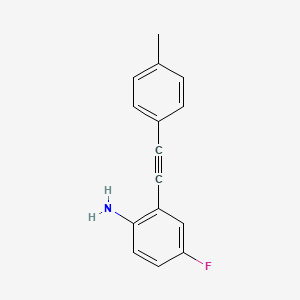
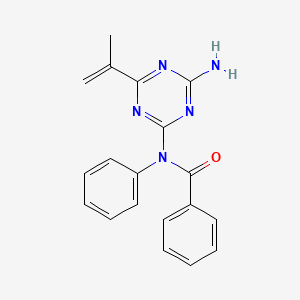
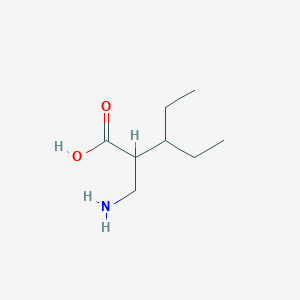
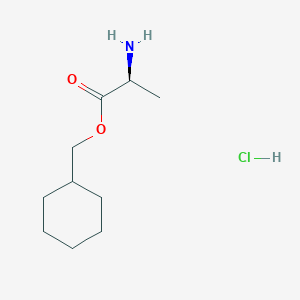
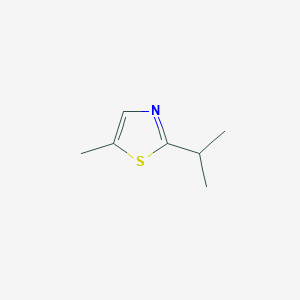
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
